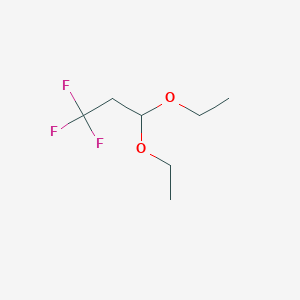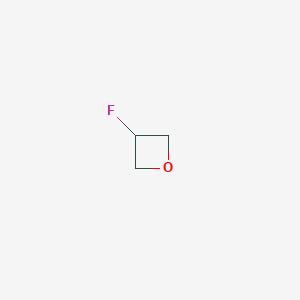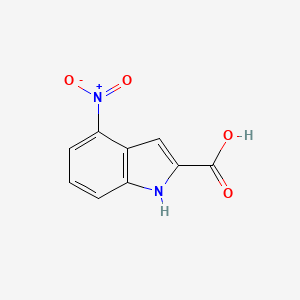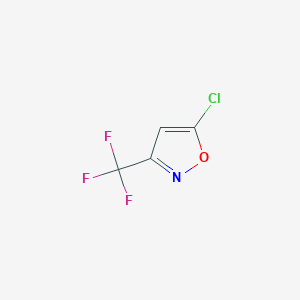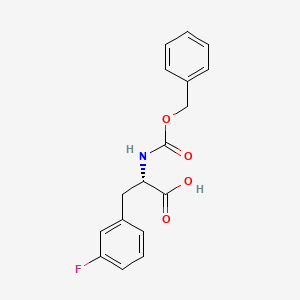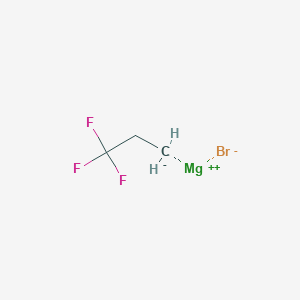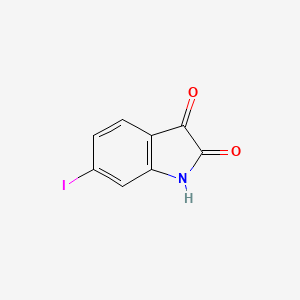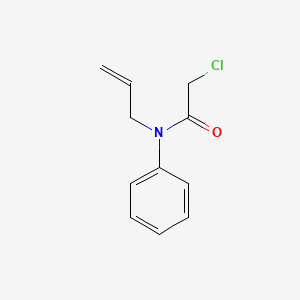
2,3-Difluoro-4-pentylphenol
説明
“2,3-Difluoro-4-pentylphenol” is a chemical compound with the molecular formula C11H14F2O . It has a molecular weight of 200.23 . This compound is used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-4-pentylphenol” is 1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“2,3-Difluoro-4-pentylphenol” is a solid at ambient temperature . It has a molecular weight of 200.23 .科学的研究の応用
Bioactivity Studies
- Cytotoxicity and Cell Division Inhibition : Pentylphenols, including derivatives similar to 2,3-Difluoro-4-pentylphenol, have been investigated for their bioactivity. A study on an Okinawan Ascidian, Diplosoma sp., revealed that certain pentylphenols inhibited the division of fertilized sea urchin eggs, while others exhibited mild cytotoxicity against HCT116 cells (human colorectal cancer cell) (Rob et al., 2011).
Photovoltaic Applications
- Solar Cell Efficiency : In the context of solar energy, novel acceptor-donor-acceptor structured nonfullerene acceptors have been designed, modifying the main-chain substituting position of a component similar to 2,3-Difluoro-4-pentylphenol. This resulted in significant improvements in power conversion efficiency of solar cells, indicating the potential of such compounds in photovoltaic applications (Wang et al., 2018).
Organic Electronics and Photonics
- Organic Thin Films : Studies have been conducted on thin films of organic molecules, including derivatives of 2,3-Difluoro-4-pentylphenol, for applications in photonics. These compounds have shown potential for tunable photon emission in multicolor displays, indicating their utility in organic electronics and photonics (Karbovnyk et al., 2016).
Catalysis and Organic Synthesis
- Catalytic Activity : The catalytic properties of metal-free and metallophthalocyanines derived from 4-pentylphenol, a related compound, have been explored. Particularly, cobalt phthalocyanine showed promising results in the oxidation of cyclohexene, demonstrating the relevance of such compounds in catalytic processes (Gökçe et al., 2013).
Lewis Acid Chemistry
- Role as Lewis Acid : Tris(pentafluorophenyl)borane, a compound related to 2,3-Difluoro-4-pentylphenol, has been used in organic and organometallic chemistry as a strong Lewis acid. Its applications include catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, highlighting the versatility of such compounds in chemical synthesis (Erker, 2005).
Fluorination in Organic Synthesis
- Difluoroalkylation of Alkenes : The process of difluoroalkylation, which involves molecules similar to 2,3-Difluoro-4-pentylphenol, has been studied for the synthesis of difluoro-contained dihydrobenzofurans and indolins. This method is significant in drug discovery and development, demonstrating the importance of fluorinated compounds in medicinal chemistry (Ma et al., 2020).
Environmental Toxicology
- Estrogenic Effects in Aquatic Life : The effects of 4-tert-pentylphenol, a compound structurally related to 2,3-Difluoro-4-pentylphenol, on medaka fish were studied. It was found to have estrogenic effects that reduce reproductive potential, indicating the environmental impact of such compounds (Seki et al., 2003).
Optical and Electronic Properties
- Multicolor Photon Emission : Research has been conducted on the optical and electronic properties of organic thin films containing derivatives of 2,3-Difluoro-4-pentylphenol. These films have shown potential for red, green, and blue tunable photon emission, useful in display technologies (Karbovnyk et al., 2016).
特性
IUPAC Name |
2,3-difluoro-4-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWDXIBLGPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-pentylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



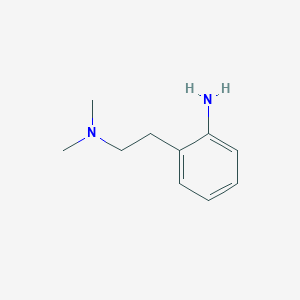
![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
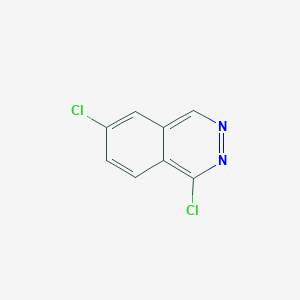
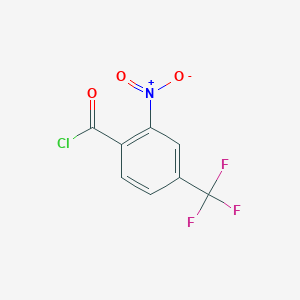
![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
